molecular formula C16H20N2O2 B7590152 N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide

N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide

Cat. No. B7590152
M. Wt: 272.34 g/mol
InChI Key: OKDAVENKZHBBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide, commonly known as PB-22, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. PB-22 is a member of the benzofuran family of synthetic cannabinoids and is known to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system. In

Mechanism of Action

PB-22 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When PB-22 binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters and the modulation of various physiological processes. The exact mechanism of action of PB-22 is still not fully understood, but it is believed to involve the activation of G protein-coupled receptors and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
PB-22 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory conditions such as arthritis. Additionally, PB-22 has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

PB-22 has a number of advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. Additionally, PB-22 is relatively easy to synthesize and can be obtained in high purity. However, there are some limitations to the use of PB-22 in lab experiments. It is a synthetic cannabinoid and may not fully mimic the effects of endogenous cannabinoids. Additionally, there is limited information available on the long-term effects of PB-22 on the endocannabinoid system.

Future Directions

There are a number of potential future directions for research on PB-22. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Additionally, further research is needed to fully understand the mechanism of action of PB-22 and its effects on the endocannabinoid system. Finally, there is a need for long-term studies to assess the safety and potential therapeutic applications of PB-22.
Conclusion:
PB-22 is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. It has a high affinity for the CB1 and CB2 receptors in the endocannabinoid system and has been shown to have a variety of biochemical and physiological effects. PB-22 has a number of advantages for use in lab experiments, including its potency and ease of synthesis. However, there are some limitations to its use, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

PB-22 is synthesized through a multi-step process that involves the reaction of 1-benzofuran-2-carboxylic acid with piperidine and ethyl bromide. The resulting product is then purified through recrystallization to obtain the final product. This synthesis method has been optimized to produce high yields of PB-22 with high purity.

Scientific Research Applications

PB-22 has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, making it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. PB-22 has been used in a variety of studies, including those investigating the effects of cannabinoid receptor activation on pain, inflammation, and anxiety.

properties

IUPAC Name

N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(13-6-4-8-17-10-13)18-16(19)15-9-12-5-2-3-7-14(12)20-15/h2-3,5,7,9,11,13,17H,4,6,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDAVENKZHBBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide

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